![molecular formula C24H25N2P B14583473 4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) CAS No. 61123-76-0](/img/structure/B14583473.png)
4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) is an organic compound that features a phenylethynyl group attached to a phosphane core, with two N,N-dimethylaniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) typically involves the reaction of phenylethynylphosphane with N,N-dimethylaniline under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, to facilitate the coupling of the phenylethynyl group with the phosphane core.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phenylethynyl group to a phenylethyl group.
Substitution: The N,N-dimethylaniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and acids (e.g., sulfuric acid).
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phenylethyl derivatives.
Substitution: Halogenated or nitrated derivatives of the N,N-dimethylaniline groups.
Scientific Research Applications
4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) involves its interaction with molecular targets through its phenylethynyl and N,N-dimethylaniline groups. These interactions can modulate various biochemical pathways, depending on the specific application. For example, as a ligand in catalysis, it can coordinate with metal centers to facilitate chemical transformations.
Comparison with Similar Compounds
Similar Compounds
4,4’-Vinylidenebis(N,N-dimethylaniline): Similar structure but with a vinylidene group instead of a phenylethynyl group.
4,4’-Methylenebis(N,N-dimethylaniline): Contains a methylene bridge instead of a phosphane core.
Uniqueness
4,4’-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline) is unique due to its phenylethynyl group attached to a phosphane core, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring specific interactions and reactivity profiles.
Properties
CAS No. |
61123-76-0 |
|---|---|
Molecular Formula |
C24H25N2P |
Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-(2-phenylethynyl)phosphanyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C24H25N2P/c1-25(2)21-10-14-23(15-11-21)27(19-18-20-8-6-5-7-9-20)24-16-12-22(13-17-24)26(3)4/h5-17H,1-4H3 |
InChI Key |
YQCSXMUELAXWPT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)P(C#CC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


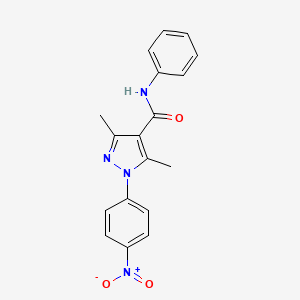
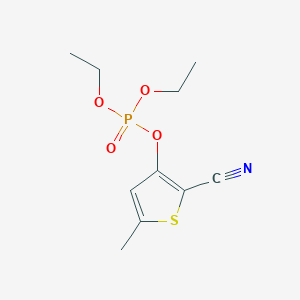

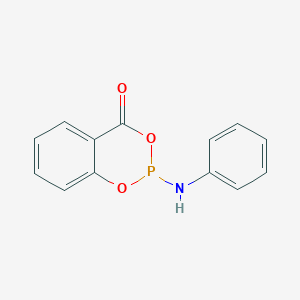

![3-[amino(methyl)amino]-6-methyl-4H-1,2,4-triazin-5-one](/img/structure/B14583420.png)
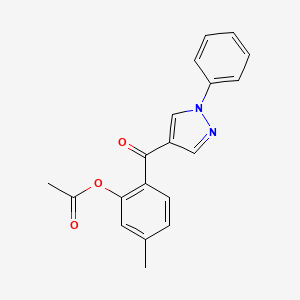
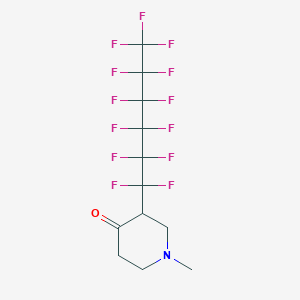
![Ethyl 3-{4-[(but-2-yn-1-yl)oxy]phenyl}propanoate](/img/structure/B14583433.png)
![2-Oxo-4-{[(4-oxoazetidin-2-yl)sulfanyl]methyl}-2,5-dihydrofuran-3-yl acetate](/img/structure/B14583446.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
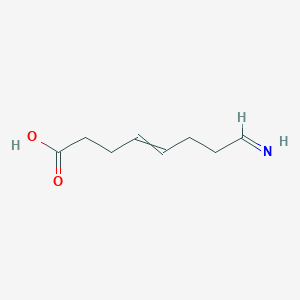
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
